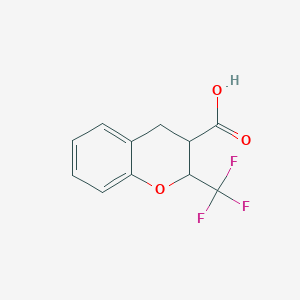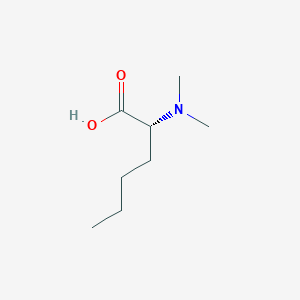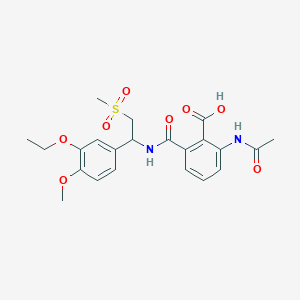![molecular formula C10H16N2O B12314047 4-[(Dimethylamino)methyl]-3-methoxyaniline](/img/structure/B12314047.png)
4-[(Dimethylamino)methyl]-3-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Dimethylamino)methyl]-3-methoxyaniline is an organic compound with a complex structure that includes a dimethylamino group, a methoxy group, and an aniline moiety
准备方法
合成路线和反应条件
4-[(二甲氨基)甲基]-3-甲氧基苯胺的合成通常涉及3-甲氧基苯胺与甲醛和二甲胺的反应。该反应在受控条件下进行,以确保形成所需产物。该过程可以概括如下:
起始原料: 3-甲氧基苯胺,甲醛,二甲胺。
反应条件: 反应通常在水性介质中,温度范围为20-30°C。
步骤: 首先将3-甲氧基苯胺溶解在水中,然后加入甲醛和二甲胺。将混合物搅拌数小时,使反应进行至完成。
分离: 然后通过过滤分离产物,并使用重结晶等标准技术进行纯化。
工业生产方法
在工业环境中,4-[(二甲氨基)甲基]-3-甲氧基苯胺的生产可能涉及更先进的技术,以提高产率和纯度。这些方法可能包括连续流动反应器和自动化纯化系统,以简化流程并确保最终产品的稳定性。
化学反应分析
反应类型
4-[(二甲氨基)甲基]-3-甲氧基苯胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(例如高锰酸钾或过氧化氢)进行氧化。
还原: 还原反应可以使用还原剂(例如硼氢化钠或氢化铝锂)进行。
取代: 该化合物可以参与取代反应,其中官能团被其他基团取代。这些反应的常用试剂包括卤素和亲核试剂。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 在催化剂存在下的卤素。
主要形成的产物
氧化: 形成相应的醌类或硝基化合物。
还原: 形成胺类或醇类。
取代: 形成卤代衍生物或其他取代产物。
科学研究应用
4-[(二甲氨基)甲基]-3-甲氧基苯胺在科学研究中有多种应用:
化学: 用作染料和颜料合成的中间体。
生物学: 由于其与生物分子的相互作用能力,被研究作为生物化学探针的潜力。
医药: 探索其潜在的治疗特性,包括抗菌和抗癌活性。
工业: 用于生产聚合物和其他先进材料。
作用机制
4-[(二甲氨基)甲基]-3-甲氧基苯胺的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,改变其活性,从而导致各种生物效应。确切的途径和靶标取决于该化合物使用的特定应用和环境。
相似化合物的比较
类似化合物
4-二甲氨基吡啶: 具有类似二甲氨基功能的吡啶衍生物。
甲氨基喹啉类: 具有连接到喹啉环上的甲氨基的化合物。
独特性
4-[(二甲氨基)甲基]-3-甲氧基苯胺由于其官能团的特定组合而独一无二,这些官能团赋予其独特的化学和生物学性质。它的甲氧基和苯胺基团使其与其他类似化合物有所区别,使其在研究和工业中具有特定的应用价值。
属性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
4-[(dimethylamino)methyl]-3-methoxyaniline |
InChI |
InChI=1S/C10H16N2O/c1-12(2)7-8-4-5-9(11)6-10(8)13-3/h4-6H,7,11H2,1-3H3 |
InChI 键 |
WSLXRBJGCIJBBC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=C(C=C(C=C1)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B12313969.png)
![rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B12313971.png)
![6-methyl-N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-ylmethyl)pyridazin-3-amine](/img/structure/B12313973.png)
![rac-[(3R,4R)-4-methylpyrrolidin-3-yl]methanesulfonamide hydrochloride, trans](/img/structure/B12313981.png)


![rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12313996.png)

![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride](/img/structure/B12314008.png)
![tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans](/img/structure/B12314011.png)
![4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid](/img/structure/B12314017.png)

![2-Bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one](/img/structure/B12314021.png)
![2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B12314034.png)
